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Clinical Trial Data Summary

The following tables consolidate quantitative findings from phase I studies on this combination across

different cancer types.

Table 1: Key Clinical Findings from Phase I Studies

Get Quote

Veliparib Key Efficacy Most Common Any- Most Common
Cancer Type T
RP2D/MTD Findings Grade AEs Grade 3/4 AEs
Japanese pts 120 mg BID 6/12 pts Leukopenia (100%), Neutropenia
with NSCLC [1] (Days 1-7 of 21- (50%) Neutropenia (100%), (100%),
day cycle) achieved Anemia (83%), Leukopenia
Partial Thrombocytopenia (75%)  (33%), Anemia
Response [1] (25%) [1]
(PR) [1]
Unresectable 240 mg BID (with Median PFS: Nausea (83%), Not specified in
Stage lll CRT), then 120 19.6 months Esophagitis (75%), abstract
NSCLC [2] mg BID (with (95% CI: 9.7—  Neutropenia (75%),
consolidation) 32.6) [2] Thrombocytopenia (75%)

[2]
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Veliparib Key Efficacy Most Common Any- Most Common
Cancer Type o

RP2D/MTD Findings Grade AEs Grade 3/4 AEs
Japanese pts 150 mg BID 5/5 evaluable Neutropenia (100%), Neutropenia,
with Ovarian (Days 1-21 of 21- pts had Alopecia (89%), Leukopenia,
Cancer [3] day cycle) objective Peripheral Sensory Anemia [3]

response (1 Neuropathy (78%),
CR, 4 PR) [3] Nausea (67%) [3]

Table 2: Recommended Dosing Schedules from Clinical Protocols

Component Dosage & Administration Frequency & Cycle
Veliparib 120 - 150 mg orally, twice daily (BID) Days 1-7 or Days 1-21 of a 21-day cycle
[11[3]
Carboplatin AUC 6 mg/mLemin, intravenous (V) Day 1 of a 21-day cycle [1] [3]
infusion

Paclitaxel 200 mg/m2 IV (with NSCLC) or 80 mg/m2 IV Day 1 (NSCLC) or Days 1, 8, 15 (ovarian
(weekly with ovarian cancer) cancer) of a 21-day cycle [1] [3]

Detailed Experimental Protocol

Below is a synthesis of the methodologies from the cited clinical trials for researchers seeking to replicate or

build upon these studies.

Study Objectives and Endpoints

¢ Primary Objective: To determine the Recommended Phase 2 Dose (RP2D) and/or Maximum
Tolerated Dose (MTD) of veliparib in combination with carboplatin and paclitaxel [1] [3].

e Secondary Objectives: To assess the safety profile, pharmacokinetics (PK), and preliminary
antitumor efficacy of the combination [1] [3].
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Patient Selection Criteria

¢ Key Inclusion Criteria:
o Histologically confirmed advanced or metastatic solid tumors (e.g., NSCLC, ovarian cancer) [1]
[3].
o Adequate bone marrow, renal, and hepatic function [3].
o ECOG Performance Status of 0 or 1 [3].
e Key Exclusion Criteria:
o More than two prior chemotherapy regimens in the metastatic setting [4].
o Pre-existing peripheral neuropathy of Grade 2 or higher [3].
o Known hypersensitivity to any of the study drugs [3].

Treatment Plan and Dose Escalation

e Dosing Schedule: The combination is typically administered in 21-day cycles. Veliparib is given
orally in intermittent schedules [1] [3].

¢ Dose Escalation Design: A standard "3+3" design is used. Cohorts of 3-6 patients receive escalating
doses of veliparib with fixed doses of carboplatin and paclitaxel [3].

e Dose-Limiting Toxicity (DLT) Evaluation: DLTs are assessed during the first treatment cycle and
defined as specific hematologic and non-hematologic toxicities [3].

Safety and Efficacy Assessments

e Safety Monitoring: Adverse events are recorded and graded throughout the study using the National
Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1] [3].

o Efficacy Evaluation: Tumor response is assessed radiologically at baseline and periodically
thereafter using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [1].

¢ Pharmacokinetic Sampling: Blood samples are collected at multiple timepoints to characterize the
PK profile of veliparib, carboplatin, and paclitaxel when given in combination [1] [3].

Mechanism of Action & Workflow

The therapeutic rationale for this combination is based on the synergistic disruption of DNA repair in cancer

cells. The following diagram illustrates the mechanism and experimental workflow.
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Key Considerations for Clinical Development

When designing a clinical trial for this combination, consider the following:

o Toxicity Management: The primary toxicities are hematological (neutropenia, thrombocytopenia),

consistent with the carboplatin/paclitaxel backbone. Proactive monitoring and supportive care,
including growth factor support, are essential [1] [3].

Patient Selection: Preliminary efficacy appears promising in specific populations, such as patients
with NSCLC and ovarian cancer. Biomarker development may help identify patients most likely to
benefit [1] [4].

Regulatory Context: Global development is encouraged for targeted therapies, especially in rare
molecular subtypes. Early-phase studies should monitor for potential ethnic differences in
pharmacokinetics or drug efficacy [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548583?utm_src=pdf-bulk
https://www.smolecule.com/products/s548583?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

